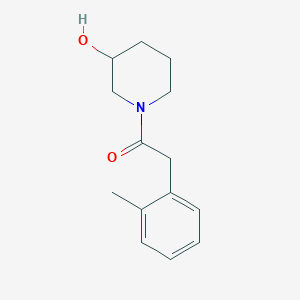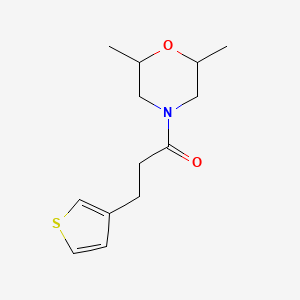
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. HPE belongs to the class of compounds known as ketones and is synthesized through a multistep process.
作用机制
The exact mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is not fully understood, but studies suggest that it may act on the opioid receptors in the brain. This may result in the activation of the reward pathway, which could explain its potential as an analgesic and anti-addiction agent.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone has a number of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-addiction effects. It has also been shown to have antidepressant effects, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is its potential as an analgesic and anti-addiction agent, which could have significant clinical applications. However, there are also limitations to its use in lab experiments, including its potential for toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are a number of future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone, including further studies on its mechanism of action, potential clinical applications, and the development of more efficient synthesis methods. Other potential areas of research include its use as an anti-inflammatory agent and its potential in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its potential as an analgesic, anti-inflammatory agent, and anti-addiction agent make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
合成方法
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is synthesized through a multistep process that involves the reaction of 3-hydroxypiperidine with 2-methylphenylacetic acid. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is then purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
科学研究应用
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the main areas of research has been its potential as an analgesic, with studies indicating that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone may have a similar mechanism of action to opioids. Other areas of research include its potential as an anti-inflammatory agent, as well as its potential in treating addiction and depression.
属性
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-14(17)15-8-4-7-13(16)10-15/h2-3,5-6,13,16H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNOKBUYVXDRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)


![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)
![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)

